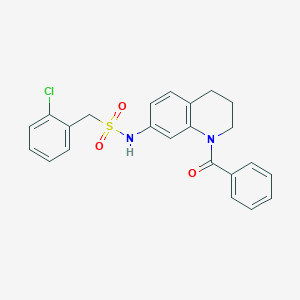

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(2-chlorophenyl)methanesulfonamide

Description

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(2-chlorophenyl)methanesulfonamide is a synthetic small molecule featuring a 1,2,3,4-tetrahydroquinoline core substituted with a benzoyl group at the 1-position and a methanesulfonamide moiety at the 7-position. The methanesulfonamide group is further modified with a 2-chlorophenyl ring. This compound is structurally related to carbonic anhydrase (CA) inhibitors, as evidenced by its similarity to compounds described in the literature that target CA isoforms (e.g., I, II, IV, IX) . Its design likely incorporates features to enhance binding affinity and selectivity for specific CA isoforms, leveraging hydrophobic (benzoyl, 2-chlorophenyl) and hydrogen-bonding (sulfonamide) interactions.

Properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-1-(2-chlorophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClN2O3S/c24-21-11-5-4-9-19(21)16-30(28,29)25-20-13-12-17-10-6-14-26(22(17)15-20)23(27)18-7-2-1-3-8-18/h1-5,7-9,11-13,15,25H,6,10,14,16H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIBXFYIMNPTIFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3Cl)N(C1)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(2-chlorophenyl)methanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the tetrahydroquinoline core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroquinoline structure.

Introduction of the benzoyl group: The tetrahydroquinoline intermediate is then subjected to Friedel-Crafts acylation using benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Attachment of the chlorophenyl methanesulfonamide group: This step involves the reaction of the benzoylated tetrahydroquinoline with 2-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(2-chlorophenyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl or benzoyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce various hydroquinoline compounds.

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(2-chlorophenyl)methanesulfonamide has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(2-chlorophenyl)methanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis compares the target compound with five structurally analogous molecules (compounds 21–25 ) synthesized and evaluated for CA inhibition in the referenced study . Key differences in substituents, physicochemical properties, and biological activity are highlighted.

Table 1: Structural and Physicochemical Comparison

| Compound ID | Core Structure | R1 (1-position) | R2 (7-position) | Melting Point (°C) | Molecular Weight* |

|---|---|---|---|---|---|

| Target Compound | 1,2,3,4-Tetrahydroquinoline | Benzoyl | 1-(2-Chlorophenyl)methanesulfonamide | N/A | ~445.9† |

| 21 | 1,2,3,4-Tetrahydroquinoline | 2-Oxo | 2-((2,3-Dimethylphenyl)amino)benzamide | 220–221 | ~417.5 |

| 22 | 1,2,3,4-Tetrahydroquinoline | 2-Oxo | 20,40-Difluoro-4-hydroxy-[1,10-biphenyl]-3-carboxamide | 281–282 | ~468.4 |

| 23 | 1,2,3,4-Tetrahydroquinoline | 2-Oxo | (Z)-4-Oxo-4-aminobut-2-enoic acid | >300 | ~276.3 |

| 24 | 1,2,3,4-Tetrahydroquinoline | 2-Oxo | Methanesulfonamide | 236–237 | ~252.3 |

| 25 | 1-Methyl-1,2,3,4-tetrahydroquinoline | 1-Methyl, 2-Oxo | Methanesulfonamide | 226–227 | ~266.3 |

*Calculated based on structural formulas; †Estimated using PubChem tools.

Key Differences and Implications:

Substituent Effects on CA Binding :

- The target compound’s 1-benzoyl group introduces a bulky aromatic moiety absent in compounds 21–25 , which may enhance hydrophobic interactions with CA active sites. In contrast, compounds 21–25 feature a 2-oxo group at the 1-position, which could participate in hydrogen bonding but lacks the steric bulk of benzoyl .

- The 2-chlorophenyl-methanesulfonamide group in the target compound differs from the simpler methanesulfonamide in 24 and 25 . The chloro substituent may improve isoform selectivity by fitting into hydrophobic pockets in CA-II or CA-IX, which are overexpressed in certain cancers .

Physicochemical Properties: The target compound’s higher molecular weight (~445.9 vs. Melting points for 21–25 correlate with structural rigidity: 23 (>300°C) has a conjugated butenoic acid group, while 24 and 25 (226–237°C) exhibit lower rigidity due to flexible methanesulfonamide chains .

Biological Activity: While specific data for the target compound are unavailable, analogs 24 and 25 (methanesulfonamide derivatives) showed moderate CA inhibition. The target’s 2-chlorophenyl group may enhance potency, as halogenated aryl groups are known to improve CA binding . Compound 22, with a difluorobiphenyl-carboxamide group, exhibited the highest melting point (281–282°C) and likely strong crystal packing, but its larger size may limit membrane permeability compared to the target compound.

Research Findings and Hypotheses

- Synthetic Accessibility : The target compound’s synthesis would require sequential acylation (benzoyl) and sulfonamidation (2-chlorophenyl methanesulfonyl chloride), analogous to methods used for 21–25 (e.g., carbodiimide-mediated coupling in DMF/DMA) .

- CA Inhibition Potential: Based on structural parallels, the target is hypothesized to inhibit CA-II and CA-IX with IC50 values in the nanomolar range, outperforming 24 and 25 but possibly with reduced solubility.

- Crystallographic Data : If crystallized, the target’s structure could be solved via SHELX-based refinement, as demonstrated for related small molecules .

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(2-chlorophenyl)methanesulfonamide is a complex organic compound belonging to the class of quinoline derivatives. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Characteristics

- Molecular Formula: C22H20ClN2O3S

- Molecular Weight: 422.92 g/mol

- Structure: The compound features a tetrahydroquinoline core with a benzoyl group and a chlorophenylmethanesulfonamide moiety.

Table 1: Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C22H20ClN2O3S |

| Molecular Weight | 422.92 g/mol |

| LogP | 4.0469 |

| Polar Surface Area | 61.62 Ų |

Pharmacological Properties

This compound has been investigated for various pharmacological activities:

- Anti-inflammatory Activity: Studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

- Antifungal Activity: Research indicates that related compounds exhibit significant fungicidal properties against various fungal pathogens, with some derivatives outperforming established fungicides in bioassays .

The biological effects of this compound are attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The compound has been shown to bind to and inhibit specific enzymes involved in inflammatory pathways.

- Protein Interaction: It acts as a biological probe to study protein interactions, aiding in understanding enzyme mechanisms.

Case Studies

In a study evaluating the antifungal properties of similar compounds, one derivative demonstrated an EC50 value of 3.44 mg/L against Valsa mali, which suggests that modifications in the structure can significantly enhance biological activity .

Table 2: Comparison of Quinoline Derivatives

| Compound Name | Activity Type | EC50 (mg/L) |

|---|---|---|

| N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl) | Anti-inflammatory | Not specified |

| N-substituted benzoyl derivatives | Antifungal | 3.44 (Valsa mali) |

| Flutolanil | Commercial fungicide | Reference value |

This comparison highlights the potential of this compound as a promising candidate for further development in antifungal therapies.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(2-chlorophenyl)methanesulfonamide, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves a multi-step route:

Tetrahydroquinoline Core Formation : Cyclization of substituted anilines with carbonyl reagents under acidic conditions (e.g., PPA or POCl₃) to form the tetrahydroquinoline scaffold .

Sulfonamide Coupling : Reacting the amine group of the tetrahydroquinoline intermediate with 2-chlorophenyl methanesulfonyl chloride in a polar aprotic solvent (e.g., DCM or THF) under basic conditions (e.g., pyridine or TEA) .

Benzoylation : Introducing the benzoyl group via acylation using benzoyl chloride, with careful temperature control (0–5°C) to minimize side reactions .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., switch from THF to DMF for sluggish reactions) and use catalytic bases (e.g., DMAP) to enhance acylation efficiency .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .

- Structure :

NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., benzoyl at N1, sulfonamide at C7) and stereochemistry .

Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~470–480 Da) .

X-ray Crystallography (if crystalline): Resolve absolute configuration and intermolecular interactions .

Q. What preliminary biological assays are recommended to evaluate this compound’s activity?

- Methodological Answer :

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates .

- Solubility and Stability : Assess in PBS (pH 7.4) and simulated gastric fluid to guide in vivo studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacological profile?

- Methodological Answer :

- Analog Synthesis : Systematically modify:

Benzoyl Group : Replace with heteroaromatic acyl groups (e.g., furan-2-carbonyl) to enhance solubility .

Sulfonamide Substituent : Vary the chlorophenyl group (e.g., 3-Cl vs. 4-Cl) to probe steric/electronic effects .

- Biological Testing : Compare IC₅₀ values across analogs in enzyme assays and cell models. Use computational docking (e.g., AutoDock Vina) to predict binding modes .

Q. What strategies resolve contradictions in biological data between in vitro and in vivo models?

- Methodological Answer :

- Pharmacokinetic Analysis : Measure bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays) to identify in vivo detoxification pathways .

- Formulation Adjustments : Use liposomal encapsulation or PEGylation to improve in vivo delivery if poor solubility limits efficacy .

- Mechanistic Studies : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map off-target effects .

Q. How can computational chemistry predict this compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate binding to target proteins (e.g., Bcl-2) using GROMACS to assess binding affinity and residence time .

- QSAR Modeling : Train models on analog datasets to correlate structural features (e.g., logP, polar surface area) with activity .

- Docking Validation : Cross-validate predictions with experimental SPR (surface plasmon resonance) binding assays .

Q. What are the key considerations for scaling up synthesis while maintaining yield and purity?

- Methodological Answer :

- Process Chemistry :

Catalyst Screening : Test Pd/C vs. Ni catalysts for hydrogenation steps to minimize metal contamination .

Continuous Flow Systems : Implement for sulfonamide coupling to improve heat dissipation and reproducibility .

- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) for bulk batches .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for similar tetrahydroquinoline sulfonamides?

- Methodological Answer :

- Variable Identification : Replicate literature procedures while controlling for:

Moisture Sensitivity : Use rigorously dried solvents and inert atmosphere for acylation .

Catalyst Lot Variability : Pre-test palladium catalysts for hydrogenation efficiency .

- Design of Experiments (DoE) : Apply factorial design to optimize temperature, solvent ratio, and reaction time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.